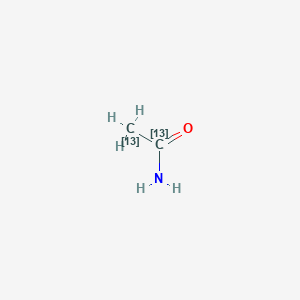
TH-302-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TH-302-d8 is the isotope-labeled analog of TH-302, a hypoxia-activated prodrug. TH-302 is designed to target hypoxic regions within tumors, which are often resistant to conventional chemotherapy and radiation treatments. The compound is activated under low oxygen conditions, releasing a cytotoxic agent that can effectively kill cancer cells in these hypoxic zones .
準備方法
Synthetic Routes and Reaction Conditions
TH-302-d8 is synthesized by incorporating deuterium atoms into the TH-302 molecule. The synthesis involves the following steps:
Preparation of the Nitroimidazole Moiety: The nitroimidazole moiety is synthesized through nitration and subsequent reduction reactions.
Attachment of the Bromo-Isophosphoramide Mustard: The bromo-isophosphoramide mustard is attached to the nitroimidazole moiety through a series of nucleophilic substitution reactions.
Deuterium Labeling: Deuterium atoms are introduced into the molecule using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the nitroimidazole moiety and bromo-isophosphoramide mustard are synthesized.
Deuterium Incorporation: Deuterium is incorporated using deuterated solvents and reagents in large-scale reactors.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
TH-302-d8 undergoes several types of chemical reactions, including:
Reduction: Under hypoxic conditions, this compound is reduced by cellular reductases to release the active cytotoxic agent.
Substitution: The bromo groups in the bromo-isophosphoramide mustard can undergo nucleophilic substitution reactions.
Oxidation: In the presence of oxygen, the reduced form of this compound can be re-oxidized to its original form.
Common Reagents and Conditions
Reduction: Cellular reductases and low oxygen conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Molecular oxygen and oxidizing agents.
Major Products
Reduction: The active cytotoxic agent, bromo-isophosphoramide mustard.
Substitution: Various substituted derivatives of the bromo-isophosphoramide mustard.
Oxidation: The original this compound molecule.
科学的研究の応用
TH-302-d8 has several scientific research applications, including:
Cancer Therapy: this compound is used in preclinical and clinical studies to target hypoxic regions within tumors.
Hypoxia Studies: The compound is used to study the effects of hypoxia on tumor progression and treatment resistance.
Drug Delivery Systems: This compound is incorporated into nanodrug delivery systems to enhance its targeting and efficacy.
Biological Research: The compound is used to investigate the molecular mechanisms of hypoxia-activated prodrugs and their effects on cancer cells.
作用機序
TH-302-d8 is activated under hypoxic conditions by cellular reductases, which reduce the nitroimidazole moiety to a radical anion. This radical anion undergoes fragmentation to release the active cytotoxic agent, bromo-isophosphoramide mustard. The cytotoxic agent then alkylates DNA, leading to DNA cross-linking and cell death. The molecular targets include DNA and various cellular reductases involved in the activation process .
類似化合物との比較
TH-302-d8 is compared with other hypoxia-activated prodrugs, such as:
Tirapazamine: Another hypoxia-activated prodrug that releases a cytotoxic agent under low oxygen conditions.
PR-104: A hypoxia-activated prodrug that releases a nitrogen mustard cytotoxic agent.
Banoxantrone (AQ4N): A hypoxia-activated prodrug that releases a cytotoxic anthraquinone derivative.
Conclusion
This compound is a promising hypoxia-activated prodrug with significant potential in cancer therapy and hypoxia research. Its unique activation mechanism and cytotoxic agent make it a valuable tool for targeting hypoxic regions within tumors and studying the effects of hypoxia on cancer progression and treatment resistance.
特性
CAS番号 |
918632-75-4 |
|---|---|
分子式 |
C₉H₈D₈Br₂N₅O₄P |
分子量 |
457.09 |
同義語 |
N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)







